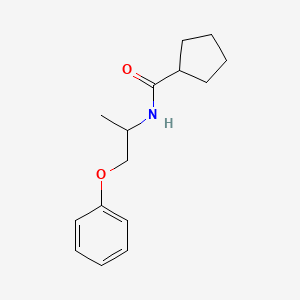![molecular formula C19H21F2N5O2 B5556282 4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5556282.png)
4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of compounds like "4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" involves complex synthetic routes that can include the formation of morpholine derivatives and their subsequent functionalization. For instance, Palchikov (2013) analyzed methods for synthesizing morpholines (1,4-oxazines) from vicinal amino alcohols, their derivatives, oxiranes, and aziridines, considering their use in medicinal and organic chemistry for a variety of applications, including as biologically active substances (Palchikov, 2013).
Molecular Structure Analysis
The molecular structure of compounds containing morpholine, pyrimidine, and piperazine heterosystems is of significant interest due to their unique structural features that enable a number of biological and pharmacological activities. Sharma et al. (2020) highlighted the importance of structurally diverse heterocycles, including morpholines and pyrimidines, which exhibit significant therapeutic potential due to their unique structural features (Sharma, Amin, & Kumar, 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are largely influenced by their heterocyclic components. Vaskevych, Dekhtyar, and Vovk (2023) discussed the regio- and stereoselectivity of cyclizations involving quinazolinone derivatives, which can be related to the synthesis and transformation of compounds like "4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" (Vaskevych, Dekhtyar, & Vovk, 2023).
Physical Properties Analysis
While specific studies on the physical properties of "4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" are not directly cited, the physical properties of such compounds can be inferred from their structural analogues. The presence of fluorine atoms, in particular, can significantly affect the compound's physical properties, such as solubility and stability.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of "4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" are determined by its constituent functional groups. The fluorobenzoyl and piperazinyl components, for instance, may enhance binding affinity to target molecules, contributing to its biological activity. Moskalik (2023) reviewed the methodologies for monofluoromethylation of N-heterocyclic compounds, highlighting the versatile role of fluorinated groups in modifying molecule properties, which is relevant to understanding the chemical properties of fluorine-containing compounds like the one (Moskalik, 2023).
科学的研究の応用
Antibacterial Agents and Antibacterial Properties
4-{4-[4-(2,4-Difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine is studied for its potential in creating novel antibacterial agents. Research highlights the preparation and evaluation of piperazinyl oxazolidinones, which are active against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, and selected anaerobic organisms. Compounds with significant in vitro potency versus S. aureus have been identified, demonstrating the therapeutic potential of this chemical structure in addressing antibiotic resistance (Tucker et al., 1998).
Dye Synthesis for Synthetic-Polymer Fibres
The compound also finds applications in the synthesis of dyes for synthetic-polymer fibers. Through condensation reactions involving 4-halogeno-1,8-naphthalic anhydride and cyclic secondary amines, derivatives yielding yellow to orange dyes have been developed. These derivatives display good coloration and fastness properties on polyester, highlighting the compound's utility in textile applications (Peters & Bide, 1985).
Anti-Inflammatory and Analgesic Agents
Further research indicates the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties. This suggests a promising avenue for developing new therapeutic agents targeting inflammation and pain management (Abu‐Hashem et al., 2020).
Novel Heterocyclic Compounds Synthesis
The compound is central to the synthesis of various novel heterocyclic compounds, including dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These syntheses offer insights into developing new chemical entities with potential pharmaceutical applications (Bhat et al., 2018).
Medicinal Importance of Nitrogen Sulphur Containing Heterocycles
Research also delves into the medicinal importance of nitrogen sulphur-containing heterocycles, which exhibit exceptional bioactive behavior. These compounds, including those with pyrimidine, morpholine, and piperazine heterosystems, show promise in various medicinal and pharmaceutical applications due to their unique structural features and biological activities (Sharma et al., 2020).
作用機序
Safety and Hazards
As with any chemical compound, handling “4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine” would require appropriate safety measures. The specific hazards associated with this compound are not known, but compounds containing difluorobenzoyl groups can cause skin and eye irritation .
特性
IUPAC Name |
(2,4-difluorophenyl)-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N5O2/c20-14-1-2-15(16(21)13-14)18(27)25-7-5-24(6-8-25)17-3-4-22-19(23-17)26-9-11-28-12-10-26/h1-4,13H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIUTWQVJQYZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl)(4-(2-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![isopropyl 7-[4-(dimethylamino)phenyl]-4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5556208.png)
![N-cyclohexyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5556235.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate](/img/structure/B5556242.png)

![2-(2-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5556252.png)
![N-benzyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5556258.png)
![rel-(3aS,6aS)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5556262.png)

![N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5556276.png)

![N-[2-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxoethyl]-N-methylaniline](/img/structure/B5556283.png)
![2-methyl-4-[3-({4-[(methylthio)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5556296.png)
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B5556298.png)